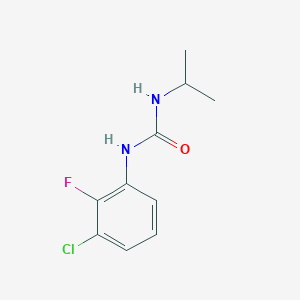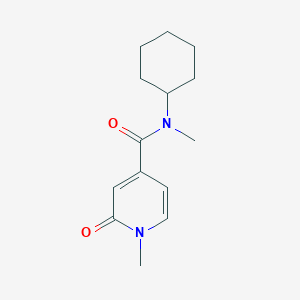![molecular formula C18H21N3O B7510717 Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1998 by Pfizer as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Since then, CP-154,526 has been extensively studied for its potential in treating various stress-related disorders.
Mécanisme D'action
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is highly expressed in the central nervous system. By inhibiting the binding of CRF to its receptor, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can reduce the activation of the HPA axis, leading to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In preclinical studies, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been found to reduce anxiety-like behavior, improve cognitive function, and enhance social interaction in animal models of stress-related disorders. Additionally, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have anti-inflammatory effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in lab experiments is its high selectivity for the CRF1 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective CRF1 antagonists for use in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone on anxiety and cognitive function. Finally, there is potential for the use of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in the treatment of other stress-related disorders, such as depression and post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)piperazine to yield the desired product, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been widely used in scientific research to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can effectively block the CRF1 receptor, which is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response pathway.
Propriétés
IUPAC Name |
cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-17(15-4-2-3-5-16(15)19-13)20-8-10-21(11-9-20)18(22)14-6-7-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQOZQLODGPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



